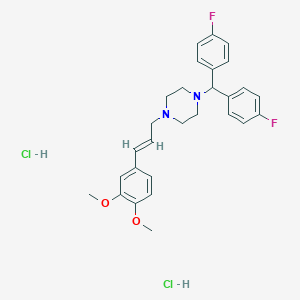
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine derivatives have been extensively studied due to their wide range of biological activities, including potential treatments for HIV-1, schistosomiasis, and as antioxidants. The compound "Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride" is a complex molecule that likely shares some of the characteristics and activities of the piperazine derivatives described in the provided papers .
Synthesis Analysis
The synthesis of piperazine derivatives varies depending on the desired substituents and the target compound's properties. For instance, bis(heteroaryl)piperazines (BHAPs), which are potent inhibitors of HIV-1 reverse transcriptase, are synthesized by replacing the substituted aryl moiety with various substituted indoles . In another study, 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines are synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution . Similarly, α,ω-bis(1-substituted-4-piperazyl)alkanes are prepared from 1-substituted piperazines and the corresponding α,ω-dibromo-alkanes in the presence of sodium bicarbonate . These methods demonstrate the versatility of piperazine synthesis, which can be tailored to produce a wide variety of functionalized derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the presence of bis(heteroaryl) groups in BHAPs contributes to their increased potency compared to their predecessors . The structural rigidity introduced by bridging piperazine analogues can also affect the binding properties to biological targets, as seen in the analogues of GBR 12909, which show high affinity for the dopamine transporter .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions to introduce different substituents that modulate their biological activity. The Mannich reaction is used to synthesize antioxidants like 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine . The reaction of aminophosphinic acid with metal chlorides in concentrated hydrochloric acid yields compounds with potential applications in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the synthesized antioxidant 1,4-bis[(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazine is obtained as a white solid with a melting point of 252.7-254.7 °C . These properties are important for the practical application and formulation of these compounds in pharmaceuticals.
科学的研究の応用
Synthesis and Pharmaceutical Applications
- Flunarizine, a drug derived from Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride, exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It's used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
Metabolic Analysis
- Studies have been conducted on the metabolites of this Piperazine compound, such as synthesizing compounds related to its metabolites to confirm their structures (Ohtaka, Hori, Iemura, & Yumioka, 1989). Another study investigated its metabolites in rat bile, urine, and feces, identifying main pathways of biotransformation (Kawashima, Satomi, & Awata, 1991).
Analytical Techniques
- Methods like micellar liquid chromatography (MLC) have been used for the separation of flunarizine hydrochloride and its degradation products, demonstrating the compound's analytical versatility (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Effects on Brain Metabolism
- The compound has been studied for its effects on free fatty acid liberation in the ischemic brain in rats, underlining its potential impact on brain health (Kanazawa, Kidooka, Matsuda, & Handa, 1986).
Comparative Metabolism Studies
- Comparative metabolism studies in rats, dogs, and humans have been conducted to understand the biotransformation of the compound, highlighting species-specific metabolic pathways (Lavrijsen et al., 1992).
Pharmacokinetic Studies
- Studies on placental transfer and mammary excretion in rats have provided insights into the compound's distribution and excretion after oral administration (Awata et al., 1994).
特性
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N2O2.2ClH/c1-33-26-14-5-21(20-27(26)34-2)4-3-15-31-16-18-32(19-17-31)28(22-6-10-24(29)11-7-22)23-8-12-25(30)13-9-23;;/h3-14,20,28H,15-19H2,1-2H3;2*1H/b4-3+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOIDTKMDSQEIR-CZEFNJPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32Cl2F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperazine, 1-(bis(4-fluorophenyl)methyl)-4-(3-(3,4-dimethoxyphenyl)-2-propenyl)-, dihydrochloride | |
CAS RN |
99661-27-5 |
Source


|
| Record name | PU 122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099661275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

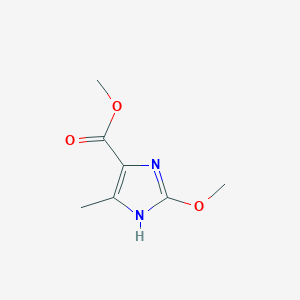
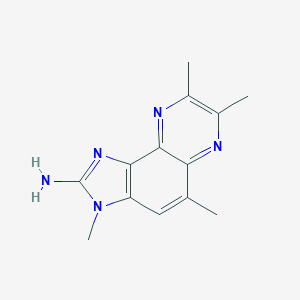
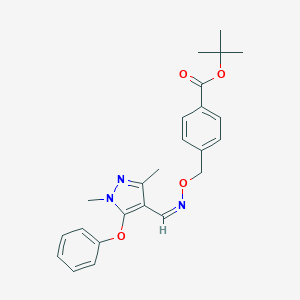
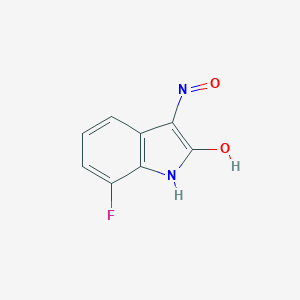
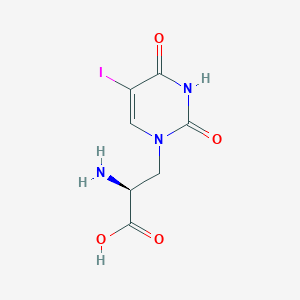
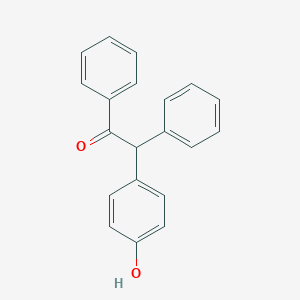
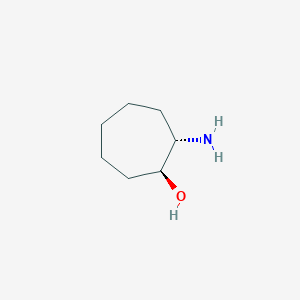
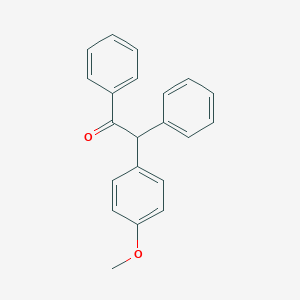
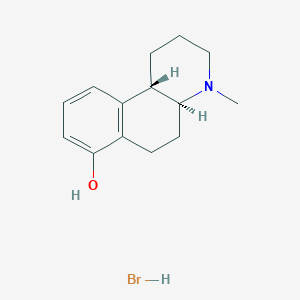
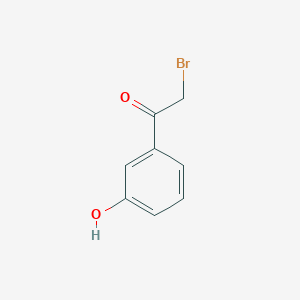
![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)
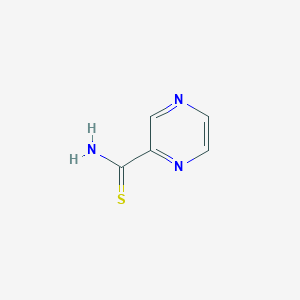
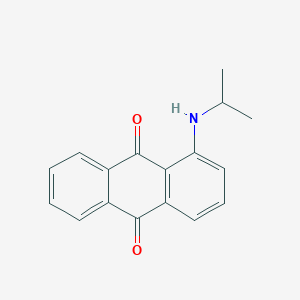
![(9-Methyl-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B133995.png)